6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole
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Overview
Description
6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole is an organic compound that belongs to the class of benzo[d]thiazoles This compound is characterized by the presence of a tert-butyl group and a piperazine ring attached to the benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole typically involves the reaction of 2-aminobenzenethiol with tert-butyl isocyanide and piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzo[d]thiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzo[d]thiazoles.
Scientific Research Applications
6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((piperazin-1-yl)methyl)piperidine-1-carboxylate
- 6-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)methylamino)quinoline-4-carboxylic acid
Uniqueness
6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole is unique due to its specific combination of functional groups and the benzo[d]thiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H21N3S |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
6-tert-butyl-2-piperazin-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C15H21N3S/c1-15(2,3)11-4-5-12-13(10-11)19-14(17-12)18-8-6-16-7-9-18/h4-5,10,16H,6-9H2,1-3H3 |
InChI Key |
PTSIZSIQEFNQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(S2)N3CCNCC3 |
Origin of Product |
United States |
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